molecular formula C11H18N2O B15236235 3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL

3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL

Cat. No.: B15236235
M. Wt: 194.27 g/mol
InChI Key: KBQFPVDQHQRZGX-UHFFFAOYSA-N
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Description

3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL is a chemical compound with the molecular formula C11H18N2O. It is known for its unique structure, which includes an amino group, a dimethylamino group, and a phenyl ring. This compound is often used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL typically involves the reaction of 4-(dimethylamino)benzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the amino and dimethylamino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride
  • (E)-3-(3-(4-(Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-chromen-2-one

Uniqueness

3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

InChI

InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3

InChI Key

KBQFPVDQHQRZGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

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